
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TRO19622 and is a small molecule that has been shown to have neuroprotective effects.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Studies
A study by Kambappa et al. (2017) explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally related to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide. These derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Lan et al. (2014) synthesized a series of pyrimidines, structurally akin to this compound, as potent sigma-1 receptor antagonists. These compounds demonstrated significant potential in treating neuropathic pain (Lan et al., 2014).
Alpha1A-Adrenoceptor Antagonist
Chang et al. (2000) studied a compound related to this compound, which showed high affinity and selectivity for alpha1A-adrenoceptors. This suggests its application in conditions involving these receptors (Chang et al., 2000).
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) conducted a study on nonaqueous capillary electrophoresis involving compounds related to the chemical . This technique can be useful in the quality control of pharmaceuticals containing similar structures (Ye et al., 2012).
Metabolism and Excretion in Pharmacokinetics
Sharma et al. (2012) and Gong et al. (2010) investigated the metabolism and excretion of compounds structurally similar to this compound. Understanding the metabolic pathways of such compounds is crucial for their development as therapeutic drugs (Sharma et al., 2012); (Gong et al., 2010).
Quantum Chemical Studies for Corrosion Inhibition
Kaya et al. (2016) investigated the use of piperidine derivatives in corrosion inhibition. The study's findings on the electronic properties and adsorption behaviors of these compounds can inform the development of corrosion inhibitors (Kaya et al., 2016).
Histone Deacetylase Inhibitor
Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to this compound as a histone deacetylase inhibitor. This highlights its potential application in cancer therapy (Zhou et al., 2008).
N-Arylation with Oxazolidinones and Amides
Bhunia et al. (2022) explored the N-arylation of oxazolidinones and amides with compounds structurally similar to this compound. This has implications in the synthesis of diverse N-arylation products (Bhunia et al., 2022).
Propriétés
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-12(24)11(23)20-8-10-2-6-22(7-3-10)13-18-4-1-5-19-13/h1,4-5,10H,2-3,6-9H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOGWFNQKQCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)
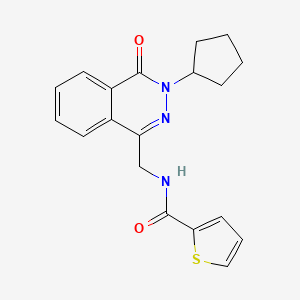
![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)
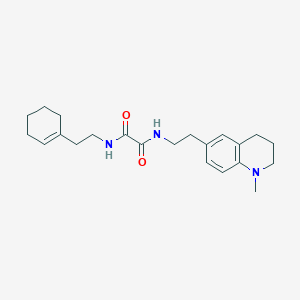

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

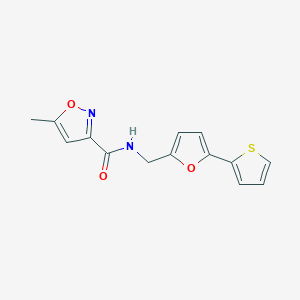
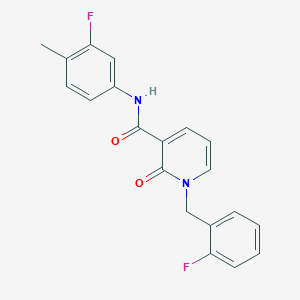
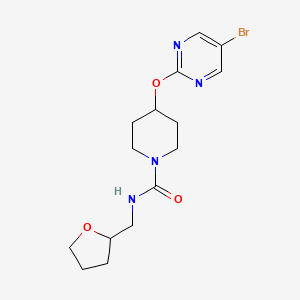
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)